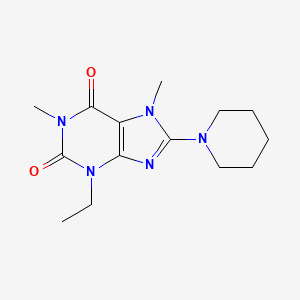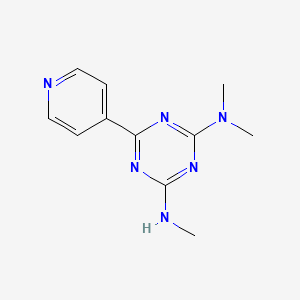
Benzamide, 2,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,5-dinitro- is an organic compound with the molecular formula C7H6N2O5. It is a derivative of benzamide where two nitro groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 2,5-dinitro- typically involves the nitration of benzamide. The process begins with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2nd and 5th positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of benzamide, 2,5-dinitro- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: Benzamide, 2,5-dinitro- can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reagents and conditions used.
Reduction: The nitro groups in benzamide, 2,5-dinitro- can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 2,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
Benzamide, 2,5-dinitro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: Benzamide, 2,5-dinitro- is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of benzamide, 2,5-dinitro- involves its interaction with biological molecules. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in cellular metabolism.
DNA: It can interact with DNA, leading to potential mutagenic or cytotoxic effects.
Cellular Pathways: The compound can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
- Benzamide, 2-nitro-
- Benzamide, 3,5-dinitro-
- Benzamide, 4-nitro-
Comparison: Benzamide, 2,5-dinitro- is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. Compared to benzamide, 2-nitro-, the additional nitro group in the 5th position enhances its reactivity. Similarly, the positioning of the nitro groups in benzamide, 3,5-dinitro- affects its properties differently compared to benzamide, 2,5-dinitro-. The unique structure of benzamide, 2,5-dinitro- makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
2112-28-9 |
|---|---|
Formule moléculaire |
C7H5N3O5 |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
2,5-dinitrobenzamide |
InChI |
InChI=1S/C7H5N3O5/c8-7(11)5-3-4(9(12)13)1-2-6(5)10(14)15/h1-3H,(H2,8,11) |
Clé InChI |
CWTFEEDMVMXTDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



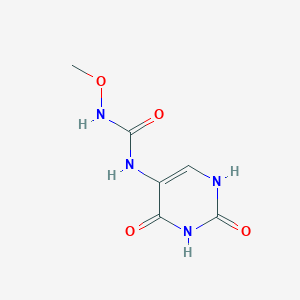
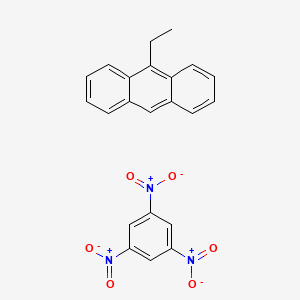
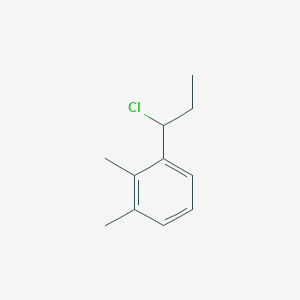

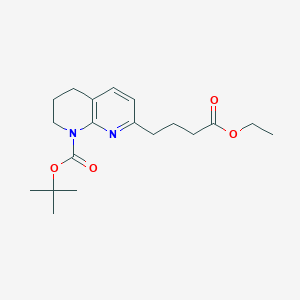
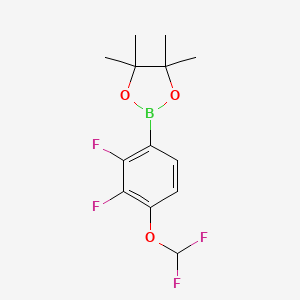
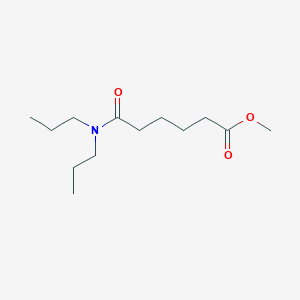
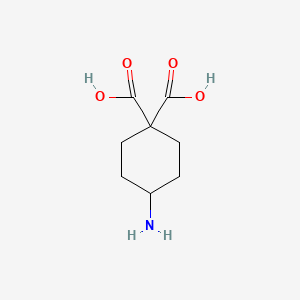
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)

